N-ethyl-3-hydroxy-4-nitrobenzamide
Description
Properties
Molecular Formula |
C9H10N2O4 |
|---|---|
Molecular Weight |
210.19 g/mol |
IUPAC Name |
N-ethyl-3-hydroxy-4-nitrobenzamide |
InChI |
InChI=1S/C9H10N2O4/c1-2-10-9(13)6-3-4-7(11(14)15)8(12)5-6/h3-5,12H,2H2,1H3,(H,10,13) |
InChI Key |
YEVKOIYXOCRNQV-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])O |
Origin of Product |
United States |
Scientific Research Applications
Biochemical Applications
N-ethyl-3-hydroxy-4-nitrobenzamide has been studied for its interactions with biological systems, particularly in enzyme activity and metabolic pathways.
Enzyme Interaction
Research indicates that this compound acts as a probe in biochemical studies to investigate enzyme activities. It has been shown to interact with glutamine-dependent amidotransferases, which are crucial for nitrogen transfer in metabolic processes. These interactions can aid in understanding enzyme mechanisms and developing inhibitors for therapeutic purposes.
Antioxidant and Antimicrobial Properties
The compound exhibits notable antioxidant properties, which can help mitigate oxidative stress in cells. Additionally, derivatives of 4-nitrobenzamide have demonstrated antimicrobial activity against various pathogens, suggesting potential applications in developing new antimicrobial agents .
Pharmaceutical Applications
The therapeutic potential of this compound has been explored in several studies.
Anticancer Research
There is emerging evidence that compounds similar to this compound may inhibit cancer cell proliferation by inducing apoptosis (programmed cell death) in various cancer cell lines. This property makes it a candidate for further research in cancer therapeutics .
Gastrointestinal Motility
Some derivatives of nitrobenzamide compounds have been reported to stimulate gastrointestinal motility. This suggests that this compound may have potential applications in treating gastrointestinal disorders such as gastroparesis .
Industrial Applications
This compound is also used in various industrial applications.
Synthesis of Dyes and Pigments
The compound serves as a precursor in the synthesis of more complex organic molecules, including dyes and pigments. Its chemical structure allows it to participate in various reactions that yield vibrant colors used in textiles and coatings .
Chemical Intermediates
In synthetic organic chemistry, this compound is utilized as an intermediate for the development of other chemical entities, which can lead to the production of pharmaceuticals and agrochemicals .
Case Studies and Research Findings
A comprehensive review of literature reveals several case studies highlighting the utility of this compound:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Molecular Properties
The table below compares N-ethyl-3-hydroxy-4-nitrobenzamide with similar benzamide derivatives:
Key Observations :
- Nitro Group Positioning : Unlike 4-nitro-N-(3-nitrophenyl)benzamide, which has dual nitro groups, the single nitro in the target compound may reduce steric hindrance and alter electronic interactions in reactions .
- Amide Substitution : The ethyl group on the amide nitrogen contrasts with bulkier substituents (e.g., phenethyl or chlorophenyl), likely improving membrane permeability compared to N-(3-chloro-4-methylphenyl)-4-nitrobenzamide .
Physicochemical Properties
- Solubility: The hydroxyl group in this compound is expected to enhance solubility in polar solvents (e.g., water or ethanol) relative to analogs with non-polar groups (e.g., N,N-diethyl-4-nitrobenzamide) .
- Melting Points : While specific data for the target compound is unavailable, analogs like N-(3-chlorophenethyl)-4-nitrobenzamide exhibit higher melting points (>150°C) due to aromatic stacking, suggesting the hydroxyl group may lower melting points via disrupted crystallinity .
- Spectroscopic Signatures : NMR data for related compounds (e.g., N,N-dimethyl-4-nitrobenzamide in ) indicate distinct shifts for nitro and amide protons. The hydroxyl group in the target compound would produce a characteristic broad peak near δ 5–6 ppm in ¹H NMR .
Preparation Methods
CDI-Mediated Coupling with Ethylamine
This method employs 1,1'-carbonyldiimidazole (CDI) as a coupling agent to activate the carboxylic acid group of 3-hydroxy-4-nitrobenzoic acid. The protocol involves dissolving the acid in anhydrous N,N-dimethylformamide (DMF), followed by the addition of CDI to form an imidazolide intermediate. After 2 hours, ethylamine hydrochloride is introduced, and the mixture is stirred for an additional 18 hours. The product is isolated via extraction with ethyl acetate and purified by silica gel chromatography, yielding 65–70% of this compound.
Key Advantages :
-
High yield and reproducibility.
-
Mild reaction conditions (room temperature).
-
Compatibility with moisture-sensitive reagents.
Limitations :
-
Requires careful handling of CDI due to its hygroscopic nature.
-
Chromatography adds time and cost to large-scale production.
Transesterification of Methyl Ester with Ethylamine
Derived from benzamide synthesis patents, this method utilizes methyl 3-hydroxy-4-nitrobenzoate as the starting material. The methyl ester undergoes transesterification with ethylamine in the presence of aluminum isopropylate as a catalyst. The reaction is conducted in xylene at reflux (120–140°C) for 2.5 hours, followed by hydrolysis with hydrochloric acid to remove protecting groups. The final product is obtained in 81% yield after recrystallization.
Reaction Conditions :
-
Catalyst: Aluminum isopropylate (5 mol%).
-
Solvent: Xylene.
-
Temperature: 120–140°C.
Mechanistic Insight :
The aluminum catalyst facilitates nucleophilic attack by ethylamine on the ester carbonyl, displacing the methoxy group. Subsequent acid hydrolysis ensures deprotection of the hydroxyl group.
Acyl Chloride Formation and Amidation
In this route, 3-hydroxy-4-nitrobenzoic acid is first converted to its acyl chloride using oxalyl chloride in tetrahydrofuran (THF) at 0°C. The acyl chloride is then reacted with ethylamine in THF, yielding the target compound after aqueous workup and purification. This method achieves a yield of 58–62%, with scalability limited by the exothermic nature of the acyl chloride formation.
Critical Steps :
-
Acyl chloride synthesis: 0°C, 2 hours.
-
Amidation: 0°C to room temperature, 4 hours.
Safety Considerations :
-
Oxalyl chloride releases toxic gases (HCl, CO) and requires strict temperature control.
Comparative Analysis of Synthetic Routes
Key Observations :
-
The transesterification method offers the highest yield (81%) but requires high-temperature conditions and specialized catalysts.
-
CDI-mediated coupling balances yield and practicality, making it suitable for laboratory-scale synthesis.
-
Acyl chloride routes, while straightforward, face challenges in handling hazardous reagents.
Discussion and Recommendations
The choice of synthesis method depends on the intended application and available infrastructure. For industrial-scale production, the transesterification route is preferable due to its high yield and compatibility with continuous flow systems. Conversely, academic laboratories may favor CDI-mediated coupling for its simplicity and lower energy requirements . Future research should explore catalytic improvements for the nitration step of 3-hydroxybenzoic acid to enhance overall efficiency.
Q & A
Q. Answer :
- Thermal stability : Decomposition occurs above 200°C (TGA data from analogs). Store at –20°C in amber vials .
- Photostability : Nitro groups sensitize the compound to UV light; use light-protected containers .
- Hydrolytic stability : Susceptible to base-mediated cleavage (e.g., NaOH). Monitor pH in aqueous solutions (optimum pH 6–8) .
Advanced: How can contradictory spectral data be resolved in purity assessment?
Answer : Contradictions (e.g., NMR peak splitting or unexpected MS fragments) arise from:
- Impurities : Use preparative HPLC (C18 column, acetonitrile/water gradient) to isolate byproducts .
- Tautomerism : The hydroxy-nitro moiety may exhibit keto-enol tautomerism, resolved via variable-temperature NMR .
- Crystallinity : Poorly crystalline samples yield broad XRD peaks; recrystallize from DMF/ether .
Advanced: What computational methods predict the compound’s reactivity in biological systems?
Q. Answer :
- DFT calculations : Gaussian 16 at the B3LYP/6-311++G(d,p) level predicts electrophilic sites (e.g., nitro group’s LUMO distribution) .
- MD simulations : GROMACS models reveal binding stability in protein pockets (e.g., ~2.5 Å RMSD over 100 ns) .
Basic: What safety protocols are recommended for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
